molecular formula C13H20BrN3O2 B6270390 tert-butyl 4-(5-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate CAS No. 1621910-10-8

tert-butyl 4-(5-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate

Cat. No.: B6270390
CAS No.: 1621910-10-8
M. Wt: 330.2
InChI Key:
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Description

Tert-butyl 4-(5-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate, also known as 5-bromo-1H-pyrazole-4-carboxylic acid tert-butyl ester, is a pyrazole compound used in a variety of scientific research applications. It is a synthetic compound that can be used in a variety of organic synthesis reactions. This compound has been used in the synthesis of bioactive molecules, such as inhibitors and drugs, and in the development of new materials. It has also been used in the synthesis of organic dyes and pigments, as well as in the preparation of fluorescent probes.

Scientific Research Applications

Tert-butyl 4-(tert-butyl 4-(5-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylateyrazol-1-yl)piperidine-1-carboxylate has been used in a variety of scientific research applications. It has been used in the synthesis of inhibitors and drugs, as well as in the development of new materials. It has also been used in the synthesis of organic dyes and pigments, as well as in the preparation of fluorescent probes. In addition, it has been used in the synthesis of bioactive molecules, such as inhibitors and drugs, and in the development of new materials.

Mechanism of Action

The exact mechanism of action of tert-butyl 4-(tert-butyl 4-(5-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylateyrazol-1-yl)piperidine-1-carboxylate is not completely understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as the enzyme cyclooxygenase-2 (COX-2). Inhibition of COX-2 prevents the formation of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects
Tert-butyl 4-(tert-butyl 4-(5-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylateyrazol-1-yl)piperidine-1-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Inhibition of COX-2 prevents the formation of prostaglandins, which are involved in inflammation and pain. In addition, the compound has been shown to have antioxidant, anti-inflammatory, and antifungal properties.

Advantages and Limitations for Lab Experiments

Tert-butyl 4-(tert-butyl 4-(5-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylateyrazol-1-yl)piperidine-1-carboxylate has a number of advantages and limitations for lab experiments. One advantage is that the compound is relatively easy to synthesize and can be used in a variety of organic synthesis reactions. In addition, it has a variety of biochemical and physiological effects, making it a useful compound for a variety of research applications. However, it is important to note that the compound is highly toxic and should be handled with care.

Future Directions

In the future, tert-butyl 4-(tert-butyl 4-(5-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylateyrazol-1-yl)piperidine-1-carboxylate may be used in the development of new drugs and materials. It may also be used in the synthesis of bioactive molecules, such as inhibitors and drugs, and in the development of new materials. In addition, it may be used in the synthesis of organic dyes and pigments, as well as in the preparation of fluorescent probes. Finally, it may be used to study the effects of the compound on various biochemical and physiological processes.

Synthesis Methods

Tert-butyl 4-(tert-butyl 4-(5-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylateyrazol-1-yl)piperidine-1-carboxylate can be synthesized by a variety of methods, including the reaction of piperidine-1-carboxylic acid with tert-butyl 4-(5-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylateyrazole in the presence of a tert-butyl ester. The reaction is typically carried out in an aqueous medium, such as dimethyl sulfoxide (DMSO), at a temperature of approximately 80°C. The reaction is usually complete within 1-2 hours.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-(5-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate involves the reaction of tert-butyl 4-piperidone-1-carboxylate with 5-bromo-1H-pyrazole in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl 4-piperidone-1-carboxylate", "5-bromo-1H-pyrazole", "Base (e.g. potassium carbonate)", "Solvent (e.g. DMF)" ], "Reaction": [ "Add tert-butyl 4-piperidone-1-carboxylate and 5-bromo-1H-pyrazole to a reaction flask", "Add base (e.g. potassium carbonate) to the reaction flask", "Add solvent (e.g. DMF) to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and filter the precipitated product", "Wash the product with a suitable solvent (e.g. ethanol)", "Dry the product under vacuum to obtain tert-butyl 4-(5-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate" ] }

1621910-10-8

Molecular Formula

C13H20BrN3O2

Molecular Weight

330.2

Purity

95

Origin of Product

United States

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